2,5-Diethylthiazole
Overview
Description
2,5-Diethylthiazole belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2 and 5 only . It is a meaty, musty, and nutty tasting compound .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . Novel molecules are efficiently synthesized using readily available and inexpensive substrates .Molecular Structure Analysis
This compound has a molecular formula of C7H11NS . Its average mass is 141.234 Da and its monoisotopic mass is 141.061218 Da .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical and Chemical Properties Analysis
This compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color .Scientific Research Applications
Antiprion Activity : 2-Aminothiazoles, a class closely related to 2,5-Diethylthiazole, have demonstrated promising antiprion activity. These compounds have shown effectiveness in prion-infected neuroblastoma cell lines, with improved potency and physiochemical properties for potential therapeutic use in prion diseases (Gallardo-Godoy et al., 2011).
Antitumor and Anticancer Applications : 2-Aminothiazoles have been identified as compounds with antitumor and anticancer activities. They are actively used in drug discovery for a range of therapeutic areas, including treatments for cancer (Das et al., 2016).
Corrosion Inhibition : Triazole derivatives, similar in structure to this compound, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. Their application is significant in industrial processes (Sudheer & Quraishi, 2013).
Antimicrobial Activity : Derivatives of thiazole, like 2-Amino-5-methylthiazole, have shown potential as antimicrobial agents. They have been tested against various strains of bacteria and fungi, indicating their usefulness in the development of new antimicrobial drugs (Desai et al., 2019).
Kinase Inhibition : 2-Aminothiazole has been identified as a novel template for kinase inhibitors. These compounds, through optimization and structure-activity relationship studies, have shown potential in inhibiting Src family kinases, which are important targets in cancer therapy (Das et al., 2006).
Antiproliferative Activity : Mixed-ligand dien-Cu(II) complexes with thiazole derivatives have been tested for their antiproliferative activity against a panel of cell lines, including colon cancer cells. These complexes showed potential for inducing cell cycle arrest and could be explored further for cancer treatment applications (Bolos et al., 2002).
Mechanism of Action
Future Directions
Thiazole derivatives, including 2,5-Diethylthiazole, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Properties
IUPAC Name |
2,5-diethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-3-6-5-8-7(4-2)9-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATFUZGQWONVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166242 | |
Record name | 2,5-Diethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,5-Diethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
187.00 °C. @ 760.00 mm Hg | |
Record name | 2,5-Diethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15729-76-7 | |
Record name | 2,5-Diethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15729-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diethylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015729767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diethylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DIETHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U6DG183QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,5-Diethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 °C | |
Record name | 2,5-Diethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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